molecular formula C15H19ClN2O B5596179 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine

Cat. No. B5596179
M. Wt: 278.78 g/mol
InChI Key: WNBOMIRFZUQIPS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It has been widely studied in the field of neuroscience due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are key players in the regulation of synaptic plasticity and learning and memory processes. In

Scientific Research Applications

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied in the field of neuroscience due to its ability to modulate the activity of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that are involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neuronal activity. 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been shown to enhance NMDA receptor-mediated synaptic transmission and plasticity, which can lead to improvements in learning and memory processes. In addition, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been used as a tool to investigate the role of NMDA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine acts as a noncompetitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the glutamate agonist and blocks its activity. Specifically, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine binds to the ion channel pore of the NMDA receptor and prevents the influx of calcium ions, which are necessary for the activation of downstream signaling pathways. By blocking NMDA receptor activity, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can modulate the balance between synaptic excitation and inhibition, which is crucial for the regulation of neuronal activity and plasticity.
Biochemical and physiological effects:
The blockade of NMDA receptors by 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can have both acute and long-term effects on neuronal activity and plasticity. Acutely, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can enhance NMDA receptor-mediated synaptic transmission and plasticity, which can lead to improvements in learning and memory processes. However, chronic exposure to 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can lead to the downregulation of NMDA receptors and the impairment of synaptic plasticity, which can have detrimental effects on cognitive function. In addition, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been shown to affect other neurotransmitter systems, such as dopamine and serotonin, which can modulate its behavioral effects.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has several advantages as a research tool in neuroscience. First, it has a high affinity and selectivity for the NMDA receptor, which allows for precise manipulation of its activity. Second, it can be administered systemically or locally, which allows for the investigation of its effects on different brain regions and circuits. Third, it has a well-characterized mechanism of action, which allows for the interpretation of its effects on neuronal activity and plasticity. However, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine also has several limitations. First, its chronic exposure can lead to the downregulation of NMDA receptors, which can complicate the interpretation of its long-term effects. Second, its effects on other neurotransmitter systems can confound its behavioral effects. Third, its high lipophilicity and potential for non-specific binding can lead to off-target effects.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine. First, the development of more selective and potent NMDA receptor antagonists could improve the specificity and efficacy of its manipulation of NMDA receptor activity. Second, the investigation of the effects of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine on different brain regions and circuits could shed light on its role in the regulation of cognitive and emotional processes. Third, the investigation of the long-term effects of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine on synaptic plasticity and behavior could provide insights into the mechanisms underlying neurological and psychiatric disorders. Fourth, the combination of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine with other pharmacological or non-pharmacological interventions could lead to novel therapeutic strategies for these disorders.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 3-chloroaniline with cyclobutanone in the presence of sodium hydride and acetic acid to form 1-(3-chlorophenyl)-cyclobutanone. This intermediate is then reacted with piperazine in the presence of triethylamine and acetic anhydride to form 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine. The yield of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the choice of solvent and catalyst.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-5-2-6-14(11-13)17-7-9-18(10-8-17)15(19)12-3-1-4-12/h2,5-6,11-12H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBOMIRFZUQIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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